1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
FYMSQZNZWBECSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Key Notes | Yield Range |
|---|---|---|---|---|
| Benzyl chloride synthesis | 4-chloro-2-fluorobenzyl alcohol + SOCl2 | Reflux | Formation of benzyl chloride intermediate | >85% (typical) |
| Pyrazole formation | Benzyl chloride + hydrazine hydrate | Ethanol reflux, 4–6 h | Hydrazone intermediate cyclization | 60–80% |
| Direct pyrazole synthesis | 4-chloro-2-fluorobenzylamine + diketone + O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | One-pot method, moderate yield | 30–40% |
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Analysis of Structural and Functional Differences
Substituent Position Effects :
- Benzyl Group Halogenation: The 4-chloro-2-fluoro pattern in the target compound creates a distinct electronic environment compared to 3-chloro-4-fluoro (CAS 1179359-70-6). 2-Chloro-4-fluoro substitution (CAS 1001757-56-7) introduces steric hindrance near the pyrazole ring, which could reduce rotational freedom .
Halogen Type :
- Bromine vs.
Functional Group Modifications :
- Phenoxymethyl Linker: Replacing benzyl with phenoxymethyl (CAS 828273-14-9) introduces an oxygen atom, likely improving solubility but reducing structural rigidity .
- Pyridine Ring :
Steric and Electronic Effects :
Implications for Research and Development
- Drug Discovery :
- Fluorine and chlorine atoms improve metabolic stability and bioavailability. The target compound’s 4-chloro-2-fluoro pattern may offer a balance between electronic effects and steric accessibility .
- Pyridine-containing analogs (e.g., CAS 1708400-87-6) could serve as precursors for metal coordination complexes in catalysis .
- Material Science :
- Brominated derivatives (e.g., CAS 1001757-56-7) may exhibit unique photophysical properties for optoelectronic applications .
Biological Activity
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉ClFN₃, with a molecular weight of approximately 262.64 g/mol. The compound features a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group, which contributes to its reactivity and biological activity. The presence of halogen atoms and an amine functional group enhances its potential interactions with biological macromolecules such as proteins and enzymes.
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:
- Anti-inflammatory Properties : this compound has shown promise in inhibiting enzymes involved in inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.
- Kinase Inhibition : Studies have highlighted the potential of pyrazole derivatives in inhibiting various kinases, which are crucial targets in cancer therapy .
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity and inhibition capabilities of this compound against target enzymes. These studies typically involve measuring the IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.
| Enzyme Target | IC50 Value (μM) | Biological Effect |
|---|---|---|
| Aurora-A | 0.212 | Anticancer activity |
| Aurora-B | 0.461 | Anticancer activity |
These results suggest that the compound effectively inhibits key kinases involved in cancer progression .
Case Study 1: Anti-inflammatory Activity
A study examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound was tested for its ability to reduce inflammation markers in vitro and showed a significant reduction in cytokine levels compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the chloro and fluorine substituents.
- Final amination step to yield the target compound.
This synthetic route is crucial for producing analogs with varying biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
